ACT-451840 vs. Artesunate: 9.25‑Fold Higher In Vitro Potency Against Drug‑Sensitive P. falciparum NF54
In the drug‑sensitive P. falciparum NF54 strain, ACT‑451840 exhibited a mean IC50 of 0.4 nM. This was 9.25‑fold lower (i.e., more potent) than the IC50 of artesunate, which was 3.7 nM in the same assay system [1]. The difference was even larger when compared with chloroquine (11 nM, 27.5‑fold) and pyrimethamine (18 nM, 45‑fold) [1].
| Evidence Dimension | 50% inhibitory concentration (IC50) against P. falciparum NF54 |
|---|---|
| Target Compound Data | 0.4 ± 0.0 nM (IC50) |
| Comparator Or Baseline | Artesunate: 3.7 ± 0.5 nM; Chloroquine: 11 ± 2.1 nM; Pyrimethamine: 18 ± 0.8 nM |
| Quantified Difference | 9.25‑fold lower IC50 than artesunate; 27.5‑fold lower than chloroquine; 45‑fold lower than pyrimethamine |
| Conditions | [3H] hypoxanthine incorporation assay, n ≥ 3 independent experiments |
Why This Matters
Superior intrinsic potency may enable lower human doses or reduce the risk of resistance emergence relative to artesunate.
- [1] Le Bihan A, de Kanter R, Angulo-Barturen I, et al. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling. PLoS Med. 2016;13(10):e1002138. doi:10.1371/journal.pmed.1002138 View Source
